Pyridinium, 1-fluoro-
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Overview
Description
1-Fluoropyridin-1-ium is a fluorinated pyridine derivative with the molecular formula C₅H₅FN⁺. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of a fluorine atom in the pyridine ring.
Preparation Methods
The synthesis of 1-fluoropyridin-1-ium can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as fluorine gas (F₂) or other electrophilic fluorinating reagents. For instance, the reaction of pyridine with fluorine gas in the presence of a non-nucleophilic anion salt can yield 1-fluoropyridin-1-ium . Another method involves the use of N-fluoropyridinium trifluoromethanesulfonate as a fluorinating reagent .
Industrial production methods for 1-fluoropyridin-1-ium typically involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment to handle the reactive fluorine gas and maintain the desired reaction conditions.
Chemical Reactions Analysis
1-Fluoropyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles, leading to the formation of various substituted pyridines.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoropyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoropyridin-1-ium is primarily influenced by the presence of the fluorine atom, which alters the electronic distribution within the pyridine ring. This modification can enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors, thereby influencing biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluoropyridin-1-ium can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 1,1’-Difluoro-[2,2’-bipyridine]-1,1’-diium
These compounds share similar structural features but differ in the position of the fluorine atom or the presence of additional fluorine atoms. The unique properties of 1-fluoropyridin-1-ium, such as its specific electronic distribution and reactivity, distinguish it from these related compounds .
Properties
IUPAC Name |
1-fluoropyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN/c6-7-4-2-1-3-5-7/h1-5H/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDCUCCPBLHLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369165 |
Source
|
Record name | Pyridinium, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88795-94-2 |
Source
|
Record name | Pyridinium, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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